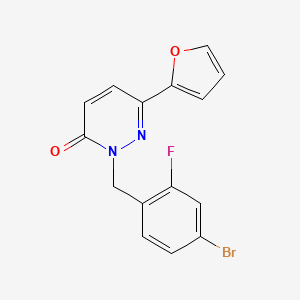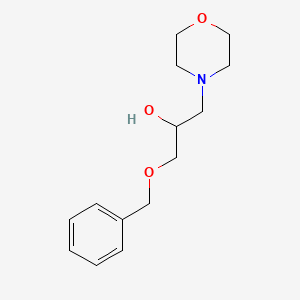![molecular formula C17H19N3O4S B15105529 N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide](/img/structure/B15105529.png)
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a phenoxy group, and a hydrazinylcarbonothioyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction between 4-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)phenoxyacetic acid.
Hydrazide Formation: The reaction of 4-(propan-2-yl)phenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide Formation: The reaction of the hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the thiosemicarbazide derivative.
Cyclization: The final step involves the cyclization of the thiosemicarbazide derivative with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, leading to its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]benzamide: Similar structure but with a benzamide group instead of a furan ring.
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19N3O4S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[[[2-(4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)12-5-7-13(8-6-12)24-10-15(21)19-20-17(25)18-16(22)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,19,21)(H2,18,20,22,25) |
Clave InChI |
XDZJIFFODYKDLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B15105455.png)

![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B15105466.png)
![4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B15105475.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B15105482.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)

![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B15105501.png)
![1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one](/img/structure/B15105506.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105522.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15105524.png)
![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
